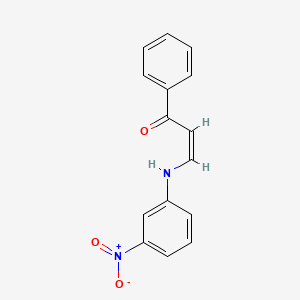
(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DJ001は、タンパク質チロシンホスファターゼシグマ(PTPσ)の非常に特異的で選択的な非競合的阻害剤です。その阻害濃度(IC50)は1.43マイクロモルです。 DJ001は、造血幹細胞の再生を促進することで知られており、再生医療分野において重要な化合物となっています .
準備方法
DJ001は、一連の有機反応によって合成できます。合成経路は、3-ニトロアニリンとベンズアルデヒドを塩基性条件下で反応させて中間体シッフ塩基を生成することから始まります。この中間体を次にアセトフェノンと縮合反応させると、DJ001が生成されます。反応条件は、通常、エタノールなどの溶媒と水酸化ナトリウムなどの触媒を使用することを含みます。 工業生産方法では、これらの反応を最適化して収率と純度を高める場合があります .
化学反応の分析
DJ001は、次のようなさまざまな化学反応を起こします。
酸化: DJ001は、過マンガン酸カリウムなどの強力な酸化剤を使用して酸化することができ、対応するニトロおよびカルボニル誘導体の生成につながります。
還元: DJ001の還元は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アミン誘導体の生成につながります。
置換: DJ001は、特にニトロ基で求核置換反応を起こし、さまざまな置換誘導体を生じます。これらの反応で使用される一般的な試薬と条件には、エタノールなどの溶媒、水酸化ナトリウムなどの触媒、反応速度と収率を最適化する温度制御が含まれます
科学的研究の応用
DJ001は、科学研究で幅広く応用されています。
化学: DJ001は、細胞シグナル伝達経路において重要な役割を果たすタンパク質チロシンホスファターゼの阻害の研究においてモデル化合物として使用されます。
生物学: 生物学研究では、DJ001は、造血幹細胞の再生とその血液細胞形成における役割の研究に使用されます。
医学: DJ001は、骨髄抑制や放射線誘発性の損傷に関連する状態の治療における潜在的な治療応用があります。
作用機序
DJ001は、非競合的なアロステリック結合を通じてタンパク質チロシンホスファターゼシグマを特異的に阻害することで効果を発揮します。この阻害は、RhoGTPaseとRAC1の活性化につながり、アポトーシスを防ぐタンパク質であるBCL-XLの発現を誘導します。 DJ001は、造血幹細胞の放射線誘発性アポトーシスを抑制することで、その再生を促進し、血液学的回復を強化します .
6. 類似の化合物との比較
DJ001は、タンパク質チロシンホスファターゼシグマに対する高い特異性と選択性のためにユニークです。類似の化合物には次のようなものがあります。
タンパク質チロシンホスファターゼ1B阻害剤: これらの化合物は、異なるホスファターゼを阻害し、インスリンシグナル伝達と糖尿病の研究に使用されます。
SHP-1およびSHP-2阻害剤: これらの阻害剤は、細胞の成長と分化に関与する他のタンパク質チロシンホスファターゼを標的としています。
テゲプロタフィブ: タンパク質チロシンホスファターゼN2とタンパク質チロシンホスファターゼ1Bの両方を標的とする阻害剤で、強力な阻害活性を示します
DJ001は、その非競合的阻害機構とタンパク質チロシンホスファターゼシグマに対する特異的な作用により、再生医療や治療研究において貴重なツールとなっています。
類似化合物との比較
DJ001 is unique due to its high specificity and selectivity for protein tyrosine phosphatase sigma. Similar compounds include:
Protein tyrosine phosphatase 1B inhibitors: These compounds inhibit a different phosphatase and are used in the study of insulin signaling and diabetes.
SHP-1 and SHP-2 inhibitors: These inhibitors target other protein tyrosine phosphatases involved in cell growth and differentiation.
Tegeprotafib: An inhibitor targeting both protein tyrosine phosphatase N2 and protein tyrosine phosphatase 1B, displaying potent inhibitory activity
DJ001 stands out due to its non-competitive inhibition mechanism and its specific action on protein tyrosine phosphatase sigma, making it a valuable tool in regenerative medicine and therapeutic research.
生物活性
(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one is a compound belonging to the chalcone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a characteristic chalcone structure, which consists of an α,β-unsaturated carbonyl group flanked by two aromatic rings. The presence of the nitro group at the 3-position of the aniline moiety enhances its biological activity through electronic effects and steric interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that this compound has an IC50 value of approximately 4.34 µM against cervical cancer cells (SiHa) and 4.46 µM against prostate cancer cells (PC-3) . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.13 |
| SiHa | 4.34 |
| PC-3 | 4.46 |
| HEK293T | >50 |
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of tubulin polymerization. Molecular docking studies indicate that this compound can bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics crucial for cell division . This mode of action is similar to other known tubulin inhibitors, which often lead to apoptosis in cancer cells.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. For example, studies have indicated that related chalcone derivatives possess inhibitory effects on various enzymes involved in cancer progression and inflammation . While specific data on this compound's enzyme inhibition is limited, the structural similarities suggest it may exhibit comparable activities.
Case Studies and Research Findings
Several research studies have highlighted the biological activities of chalcone derivatives, including those similar to this compound:
- Anticancer Properties : A study demonstrated that chalcone derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Some nitro-substituted chalcones have shown promising antibacterial and antifungal activities against various pathogens, suggesting a broad spectrum of biological effects .
- Neuroprotective Effects : Certain chalcones have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
特性
IUPAC Name |
(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJWWUGQKIRCL-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














